molecular formula C11H11ClN2O B2764767 1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole CAS No. 1260764-12-2

1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole

Cat. No.: B2764767
CAS No.: 1260764-12-2
M. Wt: 222.67
InChI Key: INBMRDTVCWCAMC-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a chloromethyl group at position 1 and a 3-methoxyphenyl group at position 4 of the imidazole ring

Preparation Methods

The synthesis of 1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole can be achieved through several routes. One common method involves the reaction of 4-(3-methoxyphenyl)imidazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions. The reaction typically proceeds via electrophilic substitution at the nitrogen atom of the imidazole ring, resulting in the formation of the desired product.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and controlled temperature and pressure conditions to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives. Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The imidazole ring can be reduced to form dihydroimidazole derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The methoxyphenyl group can engage in hydrophobic interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole can be compared with other imidazole derivatives, such as:

    1-(Chloromethyl)-4-phenylimidazole: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.

    1-(Chloromethyl)-4-(4-methoxyphenyl)imidazole: The methoxy group is positioned differently, affecting the compound’s steric and electronic properties.

    1-(Bromomethyl)-4-(3-methoxyphenyl)imidazole: The bromomethyl group has different reactivity compared to the chloromethyl group, influencing the compound’s chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(chloromethyl)-4-(3-methoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-15-10-4-2-3-9(5-10)11-6-14(7-12)8-13-11/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBMRDTVCWCAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN(C=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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